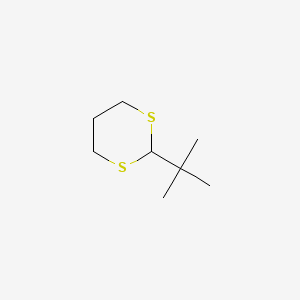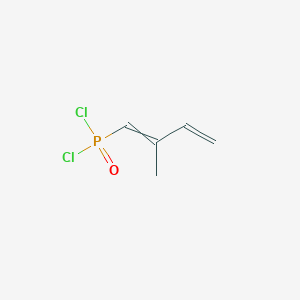
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphonic acid, where the phosphonic group is bonded to a 2-methylbuta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride typically involves the reaction of 2-methylbuta-1,3-diene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the addition of phosphorus trichloride to 2-methylbuta-1,3-diene in the presence of a suitable solvent, such as chloroform, at low temperatures (0 to -5°C) to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The phosphonic group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and halogens for addition reactions. The reactions are typically carried out in solvents like chloroform or dichloromethane at controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a phosphonic amide, while addition of chlorine would result in a dichlorinated product .
Scientific Research Applications
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic group can form strong bonds with nucleophiles, while the double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions. These interactions are facilitated by the electronic properties of the compound, which make it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methylbuta-1,3-dienylphosphonic acid: Similar in structure but with a hydroxyl group instead of chlorine atoms.
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate: An ester derivative with ethyl groups replacing the chlorine atoms.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is unique due to its dichloride functionality, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution or addition reactions are desired .
Properties
CAS No. |
4981-27-5 |
|---|---|
Molecular Formula |
C5H7Cl2OP |
Molecular Weight |
184.98 g/mol |
IUPAC Name |
1-dichlorophosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7Cl2OP/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3 |
InChI Key |
FUGJSVLXRWRNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CP(=O)(Cl)Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
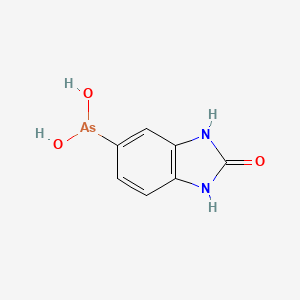

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)

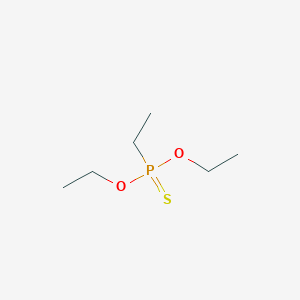
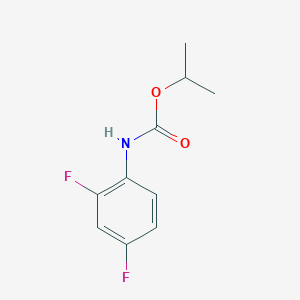
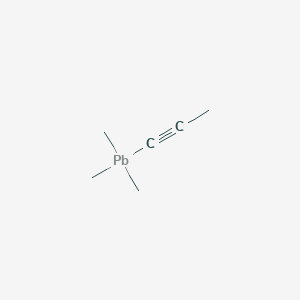
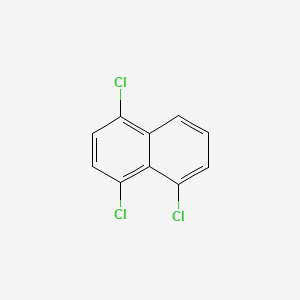
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
